2-(4-fluorophenoxy)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
Description
This compound features a piperazine core substituted with a tetrazole ring bearing a 4-methoxyphenyl group at the N1 position. The ethanone moiety is linked to a 4-fluorophenoxy group at the α-carbon.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O3/c1-30-18-8-4-17(5-9-18)28-20(23-24-25-28)14-26-10-12-27(13-11-26)21(29)15-31-19-6-2-16(22)3-7-19/h2-9H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZVSCIRIIBYQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenoxy)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevance in medicinal chemistry.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a fluorophenoxy group, a piperazine moiety, and a tetrazole derivative, which are critical for its biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- PARP Inhibition : Compounds similar to this one have been shown to modulate the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibition of PARP can lead to increased apoptosis in cancer cells, making it a target for cancer therapy .
- Neurotransmitter Modulation : The piperazine component suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, which could influence mood and anxiety disorders .
- Antioxidant Activity : Preliminary studies suggest that related compounds possess antioxidant properties, which could contribute to their protective effects against oxidative stress-related diseases .
In Vitro Studies
Several studies have evaluated the biological activity of similar compounds in vitro:
- Cell Viability Assays : Compounds structurally related to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. IC50 values ranged from 10 µM to 30 µM, indicating potent activity .
- Enzyme Inhibition : Specific assays have shown that these compounds can inhibit key enzymes involved in tumor progression, such as p38 MAPK and COX-2. This inhibition is associated with reduced inflammatory responses and tumor cell proliferation .
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and therapeutic efficacy:
- Tumor Models : In xenograft models of human tumors, administration of related compounds resulted in significant tumor growth inhibition compared to control groups. Doses ranging from 20 mg/kg to 50 mg/kg were effective without notable toxicity .
- Behavioral Studies : Animal studies assessing the effects on anxiety and depression-like behaviors have indicated that these compounds may exhibit anxiolytic and antidepressant effects, potentially through modulation of serotonergic pathways .
Data Table: Summary of Biological Activities
Case Studies
A notable case study highlighted the use of similar compounds in combination therapies for cancer treatment. Patients receiving a regimen that included a PARP inhibitor showed improved outcomes compared to those receiving standard chemotherapy alone. This suggests that compounds like this compound may enhance therapeutic efficacy when used in conjunction with other agents .
Chemical Reactions Analysis
Tetrazole Ring Reactions
The tetrazole group (1H-tetrazol-5-yl) is a nitrogen-rich heterocycle known for its bioisosteric properties and participation in cycloadditions or alkylation:
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Cycloaddition Reactions : Under Huisgen conditions, the tetrazole can undergo [3+2] cycloaddition with alkynes to form triazole derivatives, enhancing pharmacological profiles.
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the N1 or N2 positions, depending on reaction conditions (DMF, 60°C), to yield N-alkylated tetrazoles.
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Hydrogen Bonding : Acts as a hydrogen-bond acceptor in coordination chemistry, influencing solubility and crystallinity.
Piperazine Ring Reactivity
The piperazine core facilitates nucleophilic substitution and salt formation:
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N-Alkylation : Reacts with alkylating agents (e.g., chloroethanone derivatives) under basic conditions (K₂CO₃, DMSO) to form quaternary ammonium salts .
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Protonation : Forms stable hydrochloride salts in acidic media (HCl/EtOH), enhancing water solubility for pharmaceutical formulations.
Fluorophenoxy and Methoxyphenyl Substituents
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Nucleophilic Aromatic Substitution : The fluorophenoxy group undergoes substitution with amines (e.g., piperazine) under thermal conditions (80–100°C) to form aryl ethers .
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Demethylation : The methoxy group on the phenyl ring can be cleaved with BBr₃ in CH₂Cl₂ to yield phenolic derivatives .
Ethanone Functional Group
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Nucleophilic Acyl Substitution : Reacts with amines (e.g., piperazine) in the presence of coupling agents (EDC/HOBt) to form amide bonds .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol.
Key Reaction Pathways and Conditions
Mechanistic Insights
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Tetrazole Reactivity : The electron-deficient nature of the tetrazole ring promotes electrophilic attack at nitrogen atoms, with regioselectivity controlled by steric and electronic factors.
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Piperazine Dynamics : The secondary amines in piperazine participate in stepwise alkylation, favoring mono- or di-substitution based on stoichiometry .
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Fluorophenoxy Stability : The electron-withdrawing fluorine atom deactivates the aromatic ring, limiting electrophilic substitution but enhancing nucleophilic displacement .
Comparative Reactivity Analysis
| Functional Group | Reaction Rate (Relative) | Stability Under Acidic Conditions | Catalytic Dependence |
|---|---|---|---|
| Tetrazole ring | Fast (highly reactive) | Moderate | Cu(I) catalysts |
| Piperazine amines | Moderate | Stable | Base required |
| Fluorophenoxy substituent | Slow | Stable | Thermal activation |
| Methoxyphenyl group | Inert | Labile (BBr₃-sensitive) | N/A |
Comparison with Similar Compounds
Core Scaffold Variations
Pharmacological and Physicochemical Properties
- Lipophilicity : The 4-methoxyphenyl group in the target compound increases logP compared to analogs with unsubstituted aryl groups (e.g., compound 13a in ).
- Metabolic Stability: Fluorine atoms (e.g., in fluorophenoxy or fluorophenyl groups) generally reduce oxidative metabolism .
- Target Selectivity : Piperazine-tetrazole hybrids often interact with serotonin or dopamine receptors, but substituents like thienyl or hydroxyphenyl may shift selectivity toward kinase or antimicrobial targets .
Q & A
Q. Example Resolution Workflow :
| Step | Action | Outcome |
|---|---|---|
| 1 | Re-test degraded samples | IC₅₀ increases from 10 μM to >50 μM |
| 2 | Standardize incubation time | Reduced variability (SD ±1.2 μM) |
Advanced: What is the role of the tetrazole moiety in stability and target interaction?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
